(R)-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride
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Overview
Description
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is a chemical compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity to these compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the N-methylethanamine moiety. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions to form the azetidine ring. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride may involve optimized synthetic routes that ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the hydrochloride salt form of the compound. The reaction conditions are carefully controlled to maintain the stereochemistry of the ®-enantiomer.
Chemical Reactions Analysis
Types of Reactions
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The azetidine ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Pyrrolidine: A five-membered nitrogen-containing ring with less ring strain.
Uniqueness
®-2-(Azetidin-2-yl)-N-methylethanamine hydrochloride is unique due to its specific stereochemistry and functional groups, which impart distinct reactivity and biological activity compared to other azetidines and related compounds.
Properties
Molecular Formula |
C6H15ClN2 |
---|---|
Molecular Weight |
150.65 g/mol |
IUPAC Name |
2-[(2R)-azetidin-2-yl]-N-methylethanamine;hydrochloride |
InChI |
InChI=1S/C6H14N2.ClH/c1-7-4-2-6-3-5-8-6;/h6-8H,2-5H2,1H3;1H/t6-;/m0./s1 |
InChI Key |
WHSKNAOUQIJJNZ-RGMNGODLSA-N |
Isomeric SMILES |
CNCC[C@H]1CCN1.Cl |
Canonical SMILES |
CNCCC1CCN1.Cl |
Origin of Product |
United States |
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